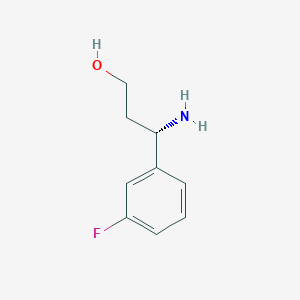

(s)-3-Amino-3-(3-fluorophenyl)propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

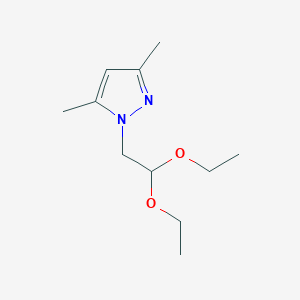

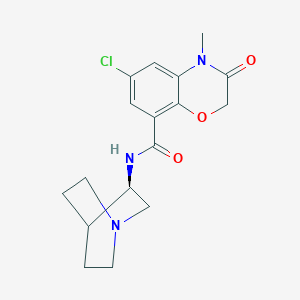

“(s)-3-Amino-3-(3-fluorophenyl)propan-1-ol” is a chemical compound with the molecular formula C9H12FNO. It has a molecular weight of 169.20 g/mol . The compound is also known by other synonyms such as “938462-29-4”, “(2S)-2-amino-3-(3-fluorophenyl)propan-1-ol”, and "SCHEMBL5230112" .

Molecular Structure Analysis

The compound has a defined atom stereocenter count of 1 . The InChI representation of the compound is “InChI=1S/C9H12FNO/c10-8-3-1-2-7(4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2/t9-/m0/s1” and the InChIKey is "ZALRUTRFOXROOU-VIFPVBQESA-N" . The compound has a Canonical SMILES representation of “C1=CC(=CC(=C1)F)CC(CO)N” and an Isomeric SMILES representation of "C1=CC(=CC(=C1)F)CC@@HN" .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 46.2 Ų and a complexity of 132 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 .Applications De Recherche Scientifique

FFA is used in a variety of scientific research applications. It is used as a building block in peptide synthesis, allowing scientists to create peptides with specific sequences of amino acids. It is also used in protein structure studies, as it can be used to identify specific amino acid residues in proteins. Additionally, FFA can be used to study enzyme-substrate interactions, as it can be used to probe the active sites of enzymes. Finally, FFA can be used in studies of cell signaling pathways, as it can be used to study the interactions between receptors and ligands.

Mécanisme D'action

FFA acts as an agonist at the glycine receptor, which is a ligand-gated chloride channel. When FFA binds to the receptor, it causes the channel to open, allowing chloride ions to enter the cell. This in turn leads to a decrease in the intracellular concentration of chloride ions, which results in neuronal excitation.

Biochemical and Physiological Effects

FFA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as glutamate and GABA, which can lead to increased neuronal excitation. It has also been shown to increase the release of hormones such as norepinephrine and dopamine, which can lead to increased alertness and arousal. Additionally, FFA has been shown to increase the synthesis of proteins involved in the regulation of gene expression, which can lead to changes in cellular metabolism.

Avantages Et Limitations Des Expériences En Laboratoire

FFA has several advantages in the laboratory setting. It is relatively easy to synthesize, and can be used in a variety of different experiments. Additionally, it has a low toxicity, making it safe to use in experiments. However, FFA can be difficult to work with, as it is a small molecule and can be difficult to detect. Additionally, it can be difficult to control the concentration of FFA in experiments, as it is rapidly metabolized by the body.

Orientations Futures

FFA has potential applications in a variety of fields. It could be used to study the structure and function of proteins and peptides, as well as the interactions between receptors and ligands. Additionally, it could be used to study the effects of drugs on the body, as well as the effects of environmental toxins. Finally, it could be used to study the effects of diet and lifestyle on health.

Méthodes De Synthèse

FFA is synthesized from the reaction of 3-fluoro-4-methylbenzaldehyde and sodium cyanide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction is known as the Knoevenagel condensation, and yields a product of the desired FFA. The reaction is typically carried out in a solvent such as methanol or ethanol, and the product is isolated by crystallization.

Safety and Hazards

Propriétés

IUPAC Name |

(3S)-3-amino-3-(3-fluorophenyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLXAQLZFPYYQJ-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)[C@H](CCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

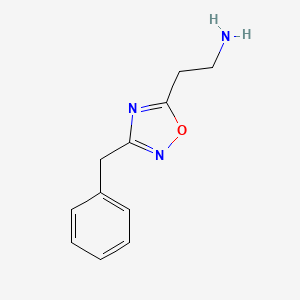

![9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one](/img/structure/B1294025.png)

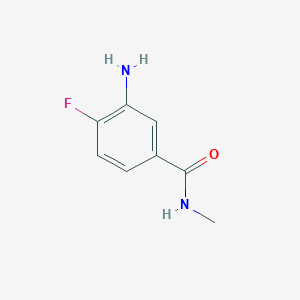

![5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1294027.png)

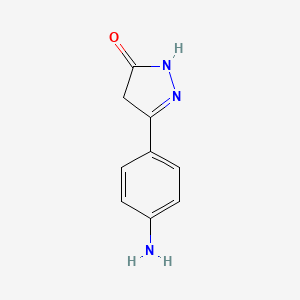

![2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B1294029.png)